tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Aqueous solubility Salt formulation Medicinal chemistry

In multi-step synthesis of piperidine-based drug candidates, the free base often precipitates in aqueous acidic deprotection media, causing yield loss and requiring solvent swaps. This hydrochloride salt eliminates that bottleneck: - Aqueous solubility of 5 mg/mL enables direct Boc deprotection (TFA or HCl/dioxane) and subsequent amide coupling without organic co-solvents. - Solid powder form ensures accurate automated dispensing (vs. viscous oil of free base), reducing waste in parallel library synthesis. - Regioisomeric and salt-form consistency is critical: the 3-benzylamino substitution pattern is validated by Merck/Pfizer patents as the privileged NK1 antagonist scaffold; the 4-isomer falls outside this SAR space.

Molecular Formula C17H27ClN2O2
Molecular Weight 326.865
CAS No. 1203127-48-3
Cat. No. B598619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride
CAS1203127-48-3
Molecular FormulaC17H27ClN2O2
Molecular Weight326.865
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2.Cl
InChIInChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-7-10-15(13-19)18-12-14-8-5-4-6-9-14;/h4-6,8-9,15,18H,7,10-13H2,1-3H3;1H
InChIKeyMFWKBEKMLAIZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride: Structural Identity and Procurement Overview


tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (CAS 1203127-48-3) is a protected piperidine building block in which a benzylamino substituent occupies the 3-position of the piperidine ring, the ring nitrogen is masked with a tert-butoxycarbonyl (Boc) group, and the secondary amine is presented as the hydrochloride salt . This combination of protecting‑group strategy and salt formulation is widely employed in medicinal chemistry to balance reactivity, solubility, and ease of handling during multi‑step synthesis of pharmacologically active piperidine derivatives .

Why Unvalidated Substitution Risks Synthetic and Biological Performance


The piperidine scaffold supports a wide range of N‑substituents and regioisomers that superficially resemble the target compound, but even minor structural variations produce large differences in aqueous solubility, lipophilicity, and target‑binding geometry . When a procurement decision treats the free‑base, the 4‑benzylamino regioisomer, a simple N‑methyl analog, or a non‑salt form as interchangeable, it often leads to unexpected precipitation in aqueous reaction media, altered pharmacokinetic profiles in downstream candidates, or loss of potency at biological targets such as the neurokinin‑1 (NK1) receptor [1]. The sections below provide the quantitative evidence that distinguishes this specific salt and regioisomer from its closest alternatives.

Quantitative Differentiation vs. Closest Analogs


Aqueous Solubility: Hydrochloride Salt vs. Free Base

The free base (CAS 183207-64-9) exhibits a computed aqueous solubility of only 0.35 g/L (25 °C), which severely limits its utility in aqueous reaction systems . The hydrochloride salt (CAS 1203127-48-3) raises this solubility to 5 mg/mL (23.23 mM under sonication), representing an approximately 14‑fold increase . This difference is critical for amide couplings, Boc‑deprotection protocols, or biological assays conducted in buffered aqueous media.

Aqueous solubility Salt formulation Medicinal chemistry

Regioisomeric Specificity for NK1 Antagonist Pharmacophores

A family of patents from Merck Sharp & Dohme and Pfizer explicitly claims substituted 3‑benzylaminopiperidine derivatives as potent tachykinin (NK1) receptor antagonists, useful for treating pain, inflammation, migraine, and emesis [1]. The corresponding 4‑benzylamino regioisomer (CAS 206273-87-2) is not claimed in these therapeutic patent families, and publicly disclosed biological data for the 4‑substituted analog in NK1 assays are absent, indicating that the 3‑position is a structural determinant for NK1 antagonism [2].

NK1 receptor Structure–activity relationship Piperidine regioisomer

Lipophilicity Tuning: Benzylamino vs. N-Methyl Substituent

Computed LogP values illustrate a large lipophilicity gap between the benzylamino and methylamino congeners. The benzylamino derivative (free base) has an XLogP3-AA of 2.7 [1], while the methylamino analog (tert‑butyl 3‑(methylamino)piperidine‑1‑carboxylate, CAS 392331-89‑4) has a predicted XLogP of approximately 1.0 . This ΔLogP of ~1.7 units translates into an approximately 50‑fold difference in octanol/water partition coefficient, which directly impacts passive membrane permeability and CNS exposure potential.

Lipophilicity LogP Blood–brain barrier penetration

Enzymatic Route to Enantiopure (R)-3-Benzylamino-1-Boc-piperidine

The racemic hydrochloride serves as the direct substrate for an engineered imine reductase (IRED) variant M5, which produces (R)‑3‑benzylamino‑1‑Boc‑piperidine with >99 % enantiomeric excess and a 4193‑fold improvement in catalytic efficiency relative to the wild‑type enzyme [1]. The corresponding 4‑benzylamino regioisomer and the methylamino analog are not reported as substrates in this enzymatic system, highlighting the unique synthetic utility of the 3‑benzylamino substitution pattern [1].

Biocatalysis Asymmetric synthesis Imine reductase

Solid-State Handling and Storage Stability Advantage

The hydrochloride salt is a solid at ambient temperature (CAS 1203127-48-3), whereas the corresponding free base (CAS 183207-64-9) is reported as a low‑melting solid or viscous oil that requires refrigerated storage . The salt form permits accurate weighing under ordinary laboratory conditions and is compatible with automated solid‑dispensing platforms used in parallel synthesis and high‑throughput experimentation .

Salt stability Solid‑phase synthesis Long‑term storage

Validated Application Scenarios with Quantifiable Advantages


Aqueous-Phase Boc-Deprotection and Direct Amide Coupling

When a synthetic route requires Boc removal under acidic aqueous conditions (e.g., TFA/CH₂Cl₂/H₂O or HCl/dioxane) followed directly by amide bond formation, the 5 mg/mL aqueous solubility of the hydrochloride salt eliminates the need for high‑percentage organic co‑solvents that can hydrolyze activated esters or cause phase‑separation issues. The free base, with its 0.35 g/L solubility , would precipitate under these conditions, requiring additional solvent‑swap operations.

NK1 Receptor Antagonist Lead Optimization

Patent families from Merck and Pfizer establish the 3‑benzylaminopiperidine core as the privileged scaffold for potent NK1 antagonism [1]. Using the 4‑benzylamino regioisomer would place a medicinal chemistry program outside the validated SAR space, increasing the risk of failing to achieve target potency. The 3‑substituted building block is therefore the evidence‑based choice for initiating NK1 antagonist lead optimization.

Enzymatic Asymmetric Synthesis at Preparative Scale

The racemic hydrochloride serves as the substrate for the engineered imine reductase M5, which delivers the (R)‑enantiomer in >99 % ee with a 4193‑fold catalytic efficiency improvement and demonstrated hectogram‑scale productivity [2]. No equivalent biocatalytic route has been reported for the 4‑regioisomer or the N‑methyl analog, making this compound the sole entry point for an enzymatic asymmetric synthesis of this chiral amine.

Automated Parallel Synthesis and Solid Dispensing

In automated compound management systems, the solid hydrochloride salt (white to off‑white powder) can be accurately dispensed by weight, whereas the free base is often a viscous oil or low‑melting solid that adheres to dispensing tips and produces inconsistent weighings . This physical‑form advantage reduces compound waste and improves the reproducibility of parallel library synthesis.

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